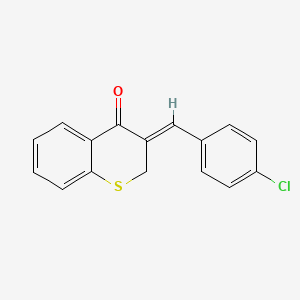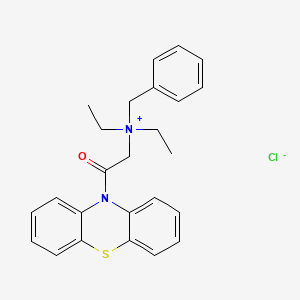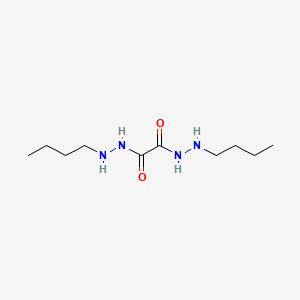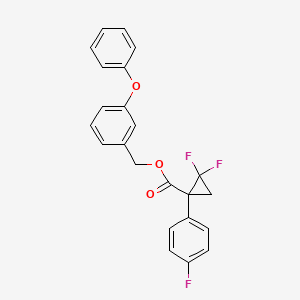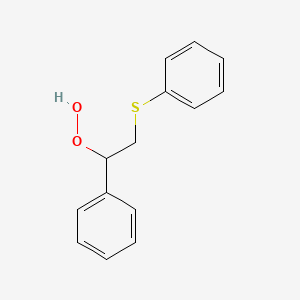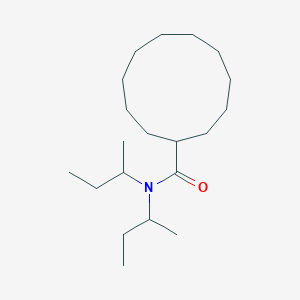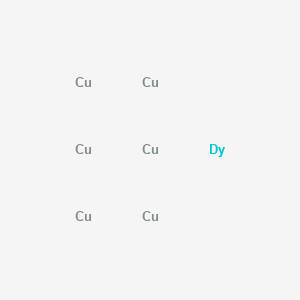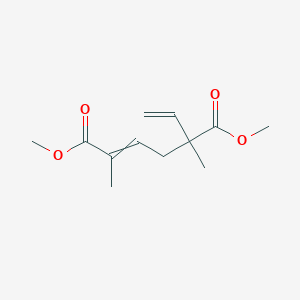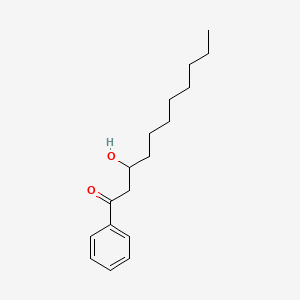
3-Hydroxy-1-phenylundecan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-1-phenylundecan-1-one is an organic compound with the molecular formula C_17H_26O_2 It is a ketone with a hydroxyl group and a phenyl group attached to the same carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-phenylundecan-1-one typically involves the reaction of 1-phenylundecan-1-one with a hydroxylating agent. One common method is the hydroxylation of 1-phenylundecan-1-one using hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-Hydroxy-1-phenylundecan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-phenylundecan-1-one.
Reduction: The ketone group can be reduced to form 3-hydroxy-1-phenylundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl_2) or phosphorus tribromide (PBr_3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 1-Phenylundecan-1-one
Reduction: 3-Hydroxy-1-phenylundecanol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
3-Hydroxy-1-phenylundecan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of 3-Hydroxy-1-phenylundecan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
相似化合物的比较
Similar Compounds
- 3-Hydroxy-1-phenylpropan-1-one
- 3-Hydroxy-1-phenylbutan-1-one
- 3-Hydroxy-1-phenylpentan-1-one
Uniqueness
3-Hydroxy-1-phenylundecan-1-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, boiling point, and reactivity, making it suitable for specific applications that shorter-chain compounds may not be able to fulfill.
属性
CAS 编号 |
92573-01-8 |
|---|---|
分子式 |
C17H26O2 |
分子量 |
262.4 g/mol |
IUPAC 名称 |
3-hydroxy-1-phenylundecan-1-one |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-10-13-16(18)14-17(19)15-11-8-7-9-12-15/h7-9,11-12,16,18H,2-6,10,13-14H2,1H3 |
InChI 键 |
SVEMKPLOJJOELY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(CC(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Methylidene-5-(prop-1-en-2-yl)cyclohexyl]methanol](/img/structure/B14345063.png)
![N-[2-(Dihexadecylamino)ethyl]acetamide](/img/structure/B14345065.png)
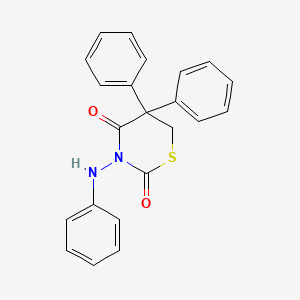
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

